molecular formula C13H18N2O5S B5061665 4-[(2-isopropyl-5-nitrophenyl)sulfonyl]morpholine

4-[(2-isopropyl-5-nitrophenyl)sulfonyl]morpholine

Cat. No. B5061665
M. Wt: 314.36 g/mol
InChI Key: RKLNTKPFYFPJFA-UHFFFAOYSA-N
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Description

Morpholine derivatives, such as “4-[(2-isopropyl-5-nitrophenyl)sulfonyl]morpholine”, are organic chemical compounds that contain a morpholine ring, a sulfur atom, and a nitrophenyl group . They are often used in the synthesis of various pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular structure of similar compounds shows that they have a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . Attached to this ring is a sulfonyl group (-SO2-) and a nitrophenyl group, which consists of a benzene ring with a nitro group (-NO2) attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(2-isopropyl-5-nitrophenyl)sulfonyl]morpholine” would depend on its specific structure. For example, similar compounds with a morpholine ring are often liquids at room temperature . The presence of the nitro group and the sulfonyl group could also affect properties like polarity and reactivity .

Scientific Research Applications

For more information, you can explore the Cambridge Society for the Application of Research (CSAR), which recognizes outstanding research with real-world impact and supports students in pursuing their careers . Additionally, consider registering for an ORCID iD to link your professional activities and enhance your research profile . If you have any specific questions or need further details, feel free to ask!

properties

IUPAC Name

4-(5-nitro-2-propan-2-ylphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c1-10(2)12-4-3-11(15(16)17)9-13(12)21(18,19)14-5-7-20-8-6-14/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLNTKPFYFPJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5784852

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